Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
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Overview
Description
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine and proceed through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
the principles of multicomponent reactions and the use of common reagents suggest that scalable methods could be developed based on the laboratory synthesis protocols .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a protein kinase inhibitor, it may bind to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar core structure but with different functional groups.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Another related compound with a ketone functional group.
Uniqueness
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is unique due to its specific ester and ketone functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 5-oxo-6,7-dihydrocyclopenta[b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)6-4-7-8(11-5-6)2-3-9(7)12/h4-5H,2-3H2,1H3 |
InChI Key |
BZBMKCTVLAYEPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC2=O)N=C1 |
Origin of Product |
United States |
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